Imidapril-d3 Hydrochloride
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Overview
Description
Imidapril-d3 Hydrochloride is a deuterium-labeled version of Imidapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Imidapril Hydrochloride. The deuterium labeling helps in tracing the compound during various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Imidapril-d3 Hydrochloride involves the deuteration of Imidapril Hydrochloride. The process typically includes the reaction of esters of 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate, followed by hydrolysis with an alcoholic hydrochloride .
Industrial Production Methods
Industrial production of Imidapril Hydrochloride tablets involves wet granulation. The process includes mixing the active pharmaceutical ingredient with excipients, followed by granulation, drying, and compression into tablets. The dissolution profile of the tablets is then evaluated to ensure consistency with the reference product .
Chemical Reactions Analysis
Types of Reactions
Imidapril-d3 Hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and degradation. The hydrolysis of the ethyl ester bond in Imidapril Hydrochloride results in the formation of its active metabolite, Imidaprilat .
Common Reagents and Conditions
Hydrolysis: Typically conducted in the presence of water or alcohol under acidic or basic conditions.
Oxidation: Can occur under stress conditions such as elevated temperature and humidity.
Degradation: The compound degrades into Imidaprilat and a diketopiperazine derivative under stress conditions.
Major Products Formed
Imidaprilat: The active metabolite formed through hydrolysis.
Diketopiperazine Derivative: A degradation product formed under stress conditions.
Scientific Research Applications
Imidapril-d3 Hydrochloride is used extensively in scientific research for:
Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion of Imidapril Hydrochloride.
Metabolic Profiling: To study the metabolic pathways and identify metabolites.
Drug Development: As a reference standard in the development of new ACE inhibitors.
Mechanism of Action
Imidapril-d3 Hydrochloride, like its non-deuterated counterpart, inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation, reduced blood pressure, and decreased sodium and water retention by the kidneys. The primary molecular target is the ACE enzyme, and the pathway involves the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Similar Compounds
- Enalapril
- Lisinopril
- Ramipril
- Quinapril
Uniqueness
Imidapril-d3 Hydrochloride is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic and metabolic studies. This feature is particularly useful in drug development and research, providing more accurate data compared to non-labeled compounds .
Properties
CAS No. |
1356017-30-5 |
---|---|
Molecular Formula |
C20H28ClN3O6 |
Molecular Weight |
444.927 |
IUPAC Name |
(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H27N3O6.ClH/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28;/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26);1H/t13-,15-,16-;/m0./s1/i3D3; |
InChI Key |
LSLQGMMMRMDXHN-PFULSCHTSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O.Cl |
Synonyms |
(4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-d3-2-oxo-4-imidazolidinecarboxylic Acid Hydrochloride |
Origin of Product |
United States |
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